2-(1H-indol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
Description
2-(1H-indol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a heterocyclic compound featuring a central ethanone core linked to an indole moiety and a 4-(1,8-naphthyridin-2-yl)piperidine group.
Properties
IUPAC Name |
2-indol-1-yl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c28-22(16-27-15-11-18-4-1-2-6-21(18)27)26-13-9-17(10-14-26)20-8-7-19-5-3-12-24-23(19)25-20/h1-8,11-12,15,17H,9-10,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGQWUGJOSTIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 2-(1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one (CAS 737809-47-1)
- Structure : Differs by lacking the 1,8-naphthyridine substituent on the piperidine ring.
- Hydrogen Bonding: The naphthyridine in the target compound provides additional nitrogen atoms for hydrogen bonding, enhancing interactions with polar residues in biological targets.
- Synthesis: Both compounds share ethanone-linked indole and piperidine moieties, but the target compound requires additional steps to introduce the naphthyridine group .
Methyl-Substituted Analog: 1-(2-Methyl-1H-indol-3-yl)-2-[(2R)-2-methylpiperidin-1-yl]ethan-1-one (QS4)
- Structure : Features a 2-methylindole and (R)-2-methylpiperidine.
- Key Differences :
- Steric Effects : Methyl groups on both indole and piperidine may hinder conformational flexibility or block access to binding pockets.
- Stereochemistry : The (R)-configured methylpiperidine could influence chiral recognition in enzyme-active sites, a factor absent in the target compound.
- Biological Implications : Methylation often enhances metabolic stability but may reduce solubility compared to the target compound’s naphthyridine group .
Bromophenyl Derivative: 2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one
- Structure : Replaces indole with a bromophenyl group.
- Key Differences :
- Electrophilicity : The bromine atom increases lipophilicity and may participate in halogen bonding, unlike the indole-naphthyridine system.
- Synthetic Utility : The bromine offers a handle for further functionalization (e.g., cross-coupling), whereas the target compound’s naphthyridine is less reactive .
Fungicidal Analog: 1-[4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl]-ethan-1-one
- Structure : Contains a thiazol-isoxazole-piperidine scaffold instead of indole-naphthyridine.
- Flexibility: The thiazole-isoxazole system introduces rigidity, whereas the naphthyridine-piperidine linkage may allow conformational adaptability .
Comparative Data Table
Research Findings and Implications
- Target Compound Advantages : The 1,8-naphthyridine-piperidine group likely enhances binding to targets requiring dual aromatic and hydrogen-bonding interactions, such as kinases (e.g., JAK2 or EGFR). Computational studies on similar compounds suggest that naphthyridine improves binding free energy by 2–3 kcal/mol compared to simpler piperidine analogs .
- Limitations : Increased molecular weight (C₂₂H₂₁N₅O vs. C₁₅H₁₈N₂O in CAS 737809-47-1) may reduce solubility, necessitating formulation optimization .
- Synthetic Challenges : Introducing the 1,8-naphthyridine moiety requires multi-step protocols, contrasting with simpler piperidine derivatives synthesized via direct amination .
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